molecular formula C20H22O6 B12966400 (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate

(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate

Cat. No.: B12966400
M. Wt: 358.4 g/mol
InChI Key: FTPHYXGWMIZVMP-LOPILMCMSA-N
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Description

Preparation Methods

The synthesis of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves several steps. The synthetic route typically starts with the isolation of the germacrane sesquiterpenoid core from natural sources. This core is then subjected to various chemical reactions to introduce the necessary functional groups and stereochemistry. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves its interaction with molecular targets involved in cell proliferation. The compound inhibits specific enzymes and signaling pathways that are crucial for the growth and survival of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar compounds to (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate include other germacrane sesquiterpenoids such as:

    Parthenolide: Another sesquiterpenoid with antineoplastic properties.

    Costunolide: Known for its anti-inflammatory and anticancer activities.

    Artemisinin: A sesquiterpenoid lactone with antimalarial and anticancer properties.

What sets (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate apart is its unique structure and specific mechanism of action, which make it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5+/t14-,15-,16+,17+/m1/s1

InChI Key

FTPHYXGWMIZVMP-LOPILMCMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O

Canonical SMILES

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O

Origin of Product

United States

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